N-{2-[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}norleucine
Description
N-{2-[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}norleucine is a synthetic compound that belongs to the class of coumarin derivatives.
Properties
Molecular Formula |
C20H25NO6 |
|---|---|
Molecular Weight |
375.4 g/mol |
IUPAC Name |
2-[2-(4-ethyl-2-oxochromen-7-yl)oxypropanoylamino]hexanoic acid |
InChI |
InChI=1S/C20H25NO6/c1-4-6-7-16(20(24)25)21-19(23)12(3)26-14-8-9-15-13(5-2)10-18(22)27-17(15)11-14/h8-12,16H,4-7H2,1-3H3,(H,21,23)(H,24,25) |
InChI Key |
CTDJCYDSJKIMLD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C(=O)O)NC(=O)C(C)OC1=CC2=C(C=C1)C(=CC(=O)O2)CC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}norleucine typically involves the esterification of a biopolymer with 2-[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid. The carboxylic acid is activated using N,N’-carbonyldiimidazole, followed by modification with a cationic carboxylic acid . The product is then precipitated, washed, and recrystallized to obtain the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-{2-[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}norleucine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like halides and nucleophiles are used under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different coumarin derivatives, while reduction can lead to the formation of alcohols or amines .
Scientific Research Applications
N-{2-[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}norleucine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development due to its biological activities.
Industry: Utilized in the development of smart materials and photoactive polymers.
Mechanism of Action
The mechanism of action of N-{2-[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}norleucine involves its interaction with various molecular targets and pathways. The compound’s effects are mediated through its ability to bind to specific enzymes or receptors, leading to changes in cellular processes . The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid: A similar coumarin derivative with different substituents.
7-amino-4-methylcoumarin: Another coumarin derivative with distinct biological activities.
Uniqueness
N-{2-[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}norleucine is unique due to its specific structure, which imparts distinct biological and chemical properties. Its combination of the coumarin moiety with norleucine makes it a valuable compound for various applications .
Biological Activity
N-{2-[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}norleucine is a synthetic compound that integrates features of both a chromenone and an amino acid, specifically norleucine. Its structural complexity allows for diverse biological interactions, making it a subject of interest in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The molecular formula of this compound is C15H17NO4, with a molecular weight of approximately 281.30 g/mol. The compound features a chromenone moiety that is known for its biological activity, particularly in the context of cancer research and antimicrobial properties.
Anticancer Properties
Research indicates that compounds with chromenone structures exhibit significant anticancer activities. For instance, related chromenone derivatives have shown potent inhibitory effects against various cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer) cells. The IC50 values for these compounds often range in the low micromolar concentrations, suggesting strong potential for therapeutic applications.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Chromenone Derivative A | MCF-7 | 0.47 |
| Chromenone Derivative B | HCT116 | 9.54 |
These findings suggest that this compound may similarly exhibit significant anticancer activity, warranting further investigation into its mechanisms of action.
Antimicrobial Activity
In addition to its anticancer potential, this compound may possess antimicrobial properties. Studies on structurally related compounds have demonstrated activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. For example:
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Chromenone Derivative C | S. aureus | 62.5 µg/mL |
| Chromenone Derivative D | E. coli | 100 µg/mL |
These results imply that N-{2-[(4-ethyl-2-oxo-2H-chromen-7-yloxy]propanoyl}norleucine could be effective against bacterial infections, further supporting its exploration as a therapeutic agent.
The biological effects of N-{2-[(4-ethyl-2-oxo-2H-chromen-7-yloxy]propanoyl}norleucine are hypothesized to involve interactions with specific molecular targets within cells. Chromenones are known to act as substrates or inhibitors for various enzymes, including those involved in DNA replication and repair processes.
Case Studies
- Study on Anticancer Activity : A study evaluated the efficacy of several chromenone derivatives against MCF-7 cells, revealing that modifications to the chromenone structure significantly impacted biological activity. This highlights the importance of structural elements in determining the therapeutic potential of compounds like N-{2-[...]}norleucine.
- Antimicrobial Evaluation : Another research focused on the antimicrobial properties of various coumarin derivatives found that certain modifications enhanced antibacterial activity against resistant strains of bacteria.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
